molecular formula C4H11N B1427027 Diethylamine-d11 CAS No. 1173019-51-6

Diethylamine-d11

Cat. No.: B1427027
CAS No.: 1173019-51-6
M. Wt: 84.2 g/mol
InChI Key: HPNMFZURTQLUMO-REUZILGJSA-N
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Description

. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylamine-d11 is synthesized by replacing the hydrogen atoms in diethylamine with deuterium. This can be achieved through a series of chemical reactions involving deuterated reagents. One common method involves the reaction of diethylamine with deuterated water (D2O) under specific conditions to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure high isotopic purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Diethylamine-d11 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

Diethylamine-d11 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.

    Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Diethylamine-d11 involves the replacement of hydrogen atoms with deuterium, which affects the compound’s physical and chemical properties. This isotopic substitution can influence reaction rates, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl-d10-amine: Another deuterated compound where all hydrogen atoms are replaced with deuterium.

    Triethyl-d15-amine: A similar compound with additional ethyl groups and deuterium substitution.

    Ethyl-d5-amine: A simpler deuterated amine with fewer deuterium atoms.

Uniqueness

Diethylamine-d11 is unique due to its specific isotopic composition, which provides distinct advantages in scientific research. Its high isotopic purity and the presence of deuterium atoms make it particularly valuable in NMR spectroscopy and metabolic studies, where precise tracking of molecular interactions is essential .

Properties

IUPAC Name

N,1,1,2,2,2-hexadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNMFZURTQLUMO-REUZILGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728261
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-51-6
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-51-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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